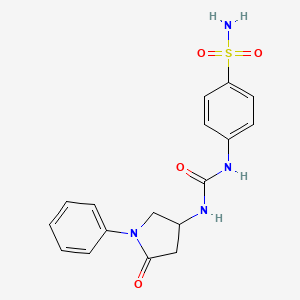
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea (3-OPSU) is a small molecule that has been gaining attention in the scientific community for its potential applications in research and drug development. 3-OPSU is a synthetic molecule that has a wide range of biochemical and physiological effects, and it has been studied for its potential use in a variety of applications, including as a drug target and in laboratory experiments.
科学研究应用
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea has been studied for its potential use in a variety of scientific research applications. It has been studied as a potential drug target, as it has been found to have a wide range of biochemical and physiological effects. It has also been studied for its potential use in laboratory experiments, as it has been found to be a useful tool for the study of protein-protein interactions, enzyme inhibition, and receptor binding.
作用机制
The exact mechanism of action of 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea is not yet fully understood. However, it is thought that 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea binds to and activates certain proteins, leading to a cascade of biochemical and physiological effects. It is also thought that 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea can interact with certain receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-proliferative effects, and it has been found to modulate the expression of certain genes. It has also been found to have neuroprotective effects, as it has been found to reduce the levels of certain neurotoxins. In addition, 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea has been found to have anti-cancer effects, as it has been found to inhibit the growth of certain cancer cells.
实验室实验的优点和局限性
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea has several advantages for use in laboratory experiments. It is a small molecule, making it easy to manipulate and use in experiments. It is also relatively inexpensive and easy to synthesize, making it a cost-effective tool for research. Additionally, 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea also has some limitations that should be considered when using it in laboratory experiments. It is a synthetic molecule, so there is a potential for it to have unintended effects. Additionally, the exact mechanism of action of 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea is not yet fully understood, so its effects may not be fully predictable.
未来方向
There are a number of potential future directions for 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea research. Further research could be conducted to better understand the exact mechanism of action of 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea, as well as its potential effects on other biological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea, such as its potential use as an anti-inflammatory or anti-cancer drug. Finally, further research could be conducted to explore the potential use of 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea in laboratory experiments, such as its potential use as a tool for studying protein-protein interactions or enzyme inhibition.
合成方法
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea can be synthesized through a multi-step process that involves the reaction of 1-phenylpyrrolidine with 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, followed by the reaction of the resulting product with 4-sulfamoylphenyl isocyanate. The reaction is carried out in the presence of a base, such as pyridine, and the product is purified by column chromatography.
属性
IUPAC Name |
1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(4-sulfamoylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c18-26(24,25)15-8-6-12(7-9-15)19-17(23)20-13-10-16(22)21(11-13)14-4-2-1-3-5-14/h1-9,13H,10-11H2,(H2,18,24,25)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXCSPXBHRFRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(4-ethenylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B6490754.png)
![6-[(3-fluorophenyl)methyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B6490761.png)
![5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6490778.png)
![4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one](/img/structure/B6490785.png)
![ethyl 1-[1-(2-chlorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B6490794.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B6490800.png)
![N-{[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B6490801.png)
![N-{[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide](/img/structure/B6490810.png)
![4-(dimethylsulfamoyl)-N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6490812.png)
![1-[(4-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B6490830.png)
![3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(pyridin-3-yl)methyl]urea](/img/structure/B6490836.png)
![1-[(furan-2-yl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6490846.png)
![3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea](/img/structure/B6490848.png)
![3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B6490857.png)